molecular formula C10H7Cl2N B1369031 4,6-Dichloro-8-methylquinoline CAS No. 948292-34-0

4,6-Dichloro-8-methylquinoline

Cat. No.: B1369031
CAS No.: 948292-34-0
M. Wt: 212.07 g/mol
InChI Key: UQFDVOVNYBYJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Chemical Research

The quinoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the field of medicinal and synthetic chemistry. nih.govnih.govorientjchem.orgresearchgate.net Its unique structural features and ability to participate in a wide range of chemical reactions make it a "privileged scaffold" in drug discovery. nih.gov Quinoline and its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. nih.govorientjchem.org This versatility has led to the development of numerous quinoline-based drugs and has spurred continuous research into novel derivatives with enhanced therapeutic potential. orientjchem.orgfrontiersin.org The functionalization of the quinoline ring at various positions allows for the fine-tuning of its biological and chemical properties, making it a highly adaptable building block for the synthesis of complex molecules. frontiersin.org

Scope and Research Focus on 4,6-Dichloro-8-methylquinoline

This article focuses specifically on the chemical compound This compound . The research interest in this particular molecule stems from its unique substitution pattern, featuring two chlorine atoms at positions 4 and 6, and a methyl group at position 8. This specific arrangement of substituents provides a distinct chemical entity with potential for various research applications. The presence of the chloro groups offers opportunities for nucleophilic substitution reactions, while the methyl group can influence the electronic properties and steric interactions of the molecule. mdpi.com The primary focus of this article is to provide a detailed overview of the available scientific information regarding this compound, including its synthesis and established chemical properties.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are essential for its application in research and synthesis. Below is a table summarizing its key identifiers and physical characteristics.

PropertyValueSource
Molecular Formula C₁₀H₇Cl₂N calpaclab.comsigmaaldrich.com
Molecular Weight 212.08 g/mol calpaclab.comsigmaaldrich.com
CAS Number 948292-34-0 calpaclab.comsigmaaldrich.combldpharm.com
Appearance Solid sigmaaldrich.com
SMILES String Cc1cc(Cl)cc2c(Cl)ccnc12 sigmaaldrich.com
InChI Key UQFDVOVNYBYJJY-UHFFFAOYSA-N sigmaaldrich.com

Synthesis of this compound

The synthesis of quinoline derivatives can be achieved through various established methods. While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, general synthetic strategies for related chloro- and methyl-substituted quinolines can provide insight into its potential preparation.

Classical methods for constructing the quinoline nucleus, such as the Skraup synthesis, often involve harsh reaction conditions. google.com More modern approaches focus on transition metal-catalyzed reactions and one-pot syntheses to improve yields and reduce environmental impact. rsc.orgmdpi.com For instance, the synthesis of various substituted quinolines has been achieved through the reaction of anilines with α,β-unsaturated carbonyl compounds under different catalytic systems. mdpi.com

A plausible synthetic route to this compound could involve starting with an appropriately substituted aniline (B41778), such as 3,5-dichloro-2-methylaniline, and reacting it with a suitable three-carbon synthon to form the pyridine ring portion of the quinoline scaffold. The specific reagents and reaction conditions would be crucial in achieving the desired regioselectivity and yield of the final product.

Research Findings on this compound

Research on this compound primarily positions it as a chemical intermediate for the synthesis of more complex molecules. Its utility lies in the reactivity of the chlorine atoms, which can be displaced by various nucleophiles to introduce new functional groups.

For example, in a broader context of chloroquinoline chemistry, the chlorine atom at the 4-position is known to be particularly susceptible to nucleophilic substitution. mdpi.com This allows for the introduction of amino, hydrazino, and other functional groups, leading to a diverse range of 4-substituted quinoline derivatives. mdpi.com These derivatives are often investigated for their potential biological activities.

While specific studies detailing the direct biological applications of this compound are limited, its role as a building block is significant. The synthesis of derivatives from this scaffold allows for the exploration of structure-activity relationships, where the effects of different substituents on the quinoline core can be systematically evaluated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFDVOVNYBYJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C=CN=C12)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589020
Record name 4,6-Dichloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948292-34-0
Record name 4,6-Dichloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948292-34-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Strategies for 4,6 Dichloro 8 Methylquinoline and Its Analogs

Established Synthetic Pathways to 4,6-Dichloro-8-methylquinoline

The synthesis of this compound is typically achieved through multi-step processes that construct the quinoline (B57606) core and subsequently introduce the desired halogen substituents. These methods often rely on classical named reactions in heterocyclic chemistry, followed by specific chlorination steps.

Multi-step Reaction Sequences from Precursors

A common strategy for synthesizing substituted quinolines involves building the heterocyclic system from an appropriately substituted aniline (B41778) precursor. For this compound, a logical precursor is 6-chloro-8-methylquinoline (B132775).

The synthesis of 6-chloro-8-methylquinoline can be accomplished using a Skraup–Doebner–von Miller reaction. wikipedia.orgsynarchive.com This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org In a documented procedure, 4-chloro-2-methylaniline (B164923) is reacted with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. chemicalbook.com The glycerol dehydrates in situ to form acrolein, the required α,β-unsaturated aldehyde, which then reacts with the aniline to form the quinoline ring system. chemicalbook.com

Once the 6-chloro-8-methylquinoline core is formed, the next step is the introduction of a chlorine atom at the 4-position. This is generally achieved by first converting the quinoline into its corresponding 4-quinolone (4-hydroxyquinoline) derivative, which is then chlorinated. The 4-quinolone can be synthesized through methods like the Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline with a β-ketoester. iipseries.org The resulting 4-hydroxy-6-chloro-8-methylquinoline is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom, yielding the final product, this compound. prepchem.com

General Multi-step Synthesis Approach
StepReactantsKey Reagents/ConditionsProduct
1. Quinoline Core Synthesis (Skraup-Doebner-von Miller)4-chloro-2-methylaniline, GlycerolH₂SO₄, Nitrobenzene, Heat6-chloro-8-methylquinoline
2. Formation of 4-Quinolone(From a related aniline precursor and β-ketoester)Acid/Heat Cyclization4-hydroxy-6-chloro-8-methylquinoline
3. Chlorination4-hydroxy-6-chloro-8-methylquinolinePOCl₃, HeatThis compound

Regioselective Halogenation Methods for Quinoline Systems

Regioselective halogenation offers an alternative route where a pre-formed quinoline system is functionalized at specific positions. Modern methods have been developed for the direct C-H halogenation of quinoline derivatives, avoiding the need for pre-functionalized precursors.

An operationally simple and metal-free protocol has been established for the remote C-H halogenation of 8-substituted quinolines. This method utilizes inexpensive and atom-economical trihaloisocyanuric acids as the halogen source. The reaction proceeds under air at room temperature and demonstrates high generality. For quinolines with a variety of substituents at the 8-position, this method can achieve complete regioselectivity, exclusively yielding the C5-halogenated product. While this specific method targets the C5 position, the principles of directed C-H functionalization are broadly applicable and can be adapted to target other positions on the quinoline ring by modifying the directing group and reaction conditions.

Mechanochemical Approaches in Quinoline Synthesis

Mechanochemistry, which uses mechanical energy from grinding or milling to induce chemical transformations, has emerged as a green and efficient alternative to traditional solvent-based synthesis. These solvent-free methods often lead to faster reaction times, reduced waste, and can sometimes access novel reactivity.

An iodine-mediated mechanochemical process has been developed for the environmentally benign synthesis of multi-substituted quinoline derivatives. This method involves the oxidative annulation of appropriately designed aniline derivatives in a solvent-free manner, often by simple mixing in a mortar and pestle or using a ball mill. Iron(II) phthalocyanine (B1677752) has been shown to catalyze a photo-thermo-mechanochemical synthesis of quinolines, highlighting a cost-efficient and operationally simple approach. While a specific application to this compound has not been detailed, these mechanochemical methods provide a green and sustainable platform for the synthesis of the core quinoline structure.

Synthesis of Key Structural Isomers and Related Dihalogenated Methylquinolines

The synthetic methodologies for quinolines can be adapted to produce various structural isomers. The preparation of 4,7-dichloro-8-methylquinoline (B1369032) and 2,4-dichloro-8-methylquinoline (B1596889) serves as important examples of this versatility.

Preparation of 4,7-Dichloro-8-methylquinoline

A patented process outlines a specific route for the preparation of 4,7-dichloro-8-methylquinoline, a compound noted as a valuable intermediate for pharmaceuticals. The synthesis begins with 2-amino-6-chloro-toluene.

The multi-step process is as follows:

Anil Formation : 2-amino-6-chloro-toluene is reacted with sodium oxalacetic ester in a solvent like diphenyl ether with hydrochloric acid. This forms an anil intermediate, ethyl-β-carboxy-β-(2-methyl-3-chloranilo)-acrylate.

Cyclization : The anil is then cyclized by heating it to a high temperature (around 240-250°C), which results in the formation of 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid ester.

Decarboxylation : The resulting ester is heated in diphenyl ether to approximately 230°C to facilitate decarboxylation, yielding 8-methyl-7-chloro-4-hydroxyquinoline.

Chlorination : The final step involves reacting the 4-hydroxyquinoline (B1666331) intermediate with phosphorus oxychloride (POCl₃) at around 100°C. This converts the hydroxyl group at the 4-position into a chloro group, yielding the target compound, 4,7-dichloro-8-methylquinoline.

The product is isolated by diluting the mixture with water, neutralizing the acidic layer to precipitate the product, and collecting it via filtration.

Synthesis of 4,7-Dichloro-8-methylquinoline
Starting MaterialKey Intermediate(s)Final Chlorinating AgentProduct
2-amino-6-chloro-toluene8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid ester; 8-methyl-7-chloro-4-hydroxyquinolinePhosphorus oxychloride (POCl₃)4,7-dichloro-8-methylquinoline

Preparation of 2,4-Dichloro-8-methylquinoline

The synthesis of 2,4-dichloro-8-methylquinoline starts from a different precursor, 4-hydroxy-8-methylquinolin-2(1H)-one. mdpi.com This precursor contains hydroxyl groups at both the 2- and 4-positions (existing in tautomeric equilibrium with the quinolinone form).

The conversion to the dichloro-derivative is a direct, one-step chlorination process. The reaction is carried out by heating 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅). mdpi.com This potent chlorinating mixture effectively replaces both hydroxyl groups with chlorine atoms, affording 2,4-dichloro-8-methylquinoline in good yield. mdpi.com

Comparative Synthetic Routes to Other Dihalogenated 8-Methylquinoline (B175542) Isomers

A variety of synthetic methodologies have been developed for the preparation of dihalogenated 8-methylquinoline isomers. These routes often involve multi-step sequences starting from substituted anilines or quinolinone precursors. The choice of starting material and the sequence of reactions are critical in determining the final substitution pattern of the halogen atoms.

One common strategy involves the chlorination of a pre-formed quinoline or quinolinone ring system. For instance, the synthesis of 2,4-dichloro-8-methylquinoline can be achieved by treating 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅). wikipedia.org This reaction effectively replaces the hydroxyl and oxo groups with chlorine atoms.

Another well-established method for quinoline synthesis is the Gould-Jacobs reaction. This approach is particularly useful for constructing the quinoline ring system from an aniline precursor. The synthesis of 4,7-dichloro-8-methylquinoline has been reported via a process that begins with the reaction of 2-amino-6-chlorotoluene with sodium oxalacetic ester. The resulting intermediate is then cyclized, decarboxylated, and subsequently chlorinated with phosphorus oxychloride to yield the target molecule. google.com

The Skraup synthesis, a classic method for quinoline formation, can also be adapted to produce halogenated derivatives. For example, 6-chloro-8-methylquinoline can be synthesized by reacting 4-chloro-2-methylaniline with glycerol in the presence of sulfuric acid and an oxidizing agent. chemicalbook.com While this example yields a mono-chlorinated product, the principles of the Skraup reaction can be applied to appropriately substituted anilines to generate dihalogenated isomers.

Direct chlorination of the 8-methylquinoline core is another potential route, although controlling the regioselectivity can be challenging. The synthesis of 5,7-dichloro-8-hydroxy-2-methylquinoline has been achieved through the direct chlorination of 8-hydroxy-2-methylquinoline, highlighting that existing functional groups on the quinoline ring can direct the position of incoming halogen substituents.

The following table provides a comparative summary of the synthetic routes to various dihalogenated 8-methylquinoline isomers, detailing the starting materials, key reagents, and reaction types.

Table 1: Comparative Synthetic Routes to Dihalogenated 8-Methylquinoline Isomers

Target Compound Starting Material(s) Key Reagents/Reaction Type Reference
2,4-Dichloro-8-methylquinoline 4-Hydroxy-8-methylquinolin-2(1H)-one POCl₃, PCl₅ (Chlorination) wikipedia.org
4,7-Dichloro-8-methylquinoline 2-Amino-6-chlorotoluene, Sodium oxalacetic ester Gould-Jacobs reaction followed by chlorination with POCl₃ google.com
6-Chloro-8-methylquinoline 4-Chloro-2-methylaniline, Glycerol Skraup synthesis chemicalbook.com

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | 8-Hydroxy-2-methylquinoline | Direct Chlorination | |

Chemical Transformations and Reactivity Profiles of 4,6 Dichloro 8 Methylquinoline

Nucleophilic Substitution Reactions on Halogen Centers of 4,6-Dichloro-8-methylquinoline

The chloro substituents on the quinoline (B57606) ring, particularly the one at the C4 position, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen. A variety of nucleophiles can displace the chloride ion, leading to a diverse array of substituted quinoline derivatives.

The C4-chloro group of chloro-substituted 8-methylquinolines readily undergoes substitution with nitrogen-based nucleophiles such as hydrazine (B178648). In studies on analogous compounds like 2,4-dichloro-8-methylquinoline (B1596889), the C4 position is shown to be significantly more reactive than the C2 position towards nucleophilic displacement.

For instance, the hydrazination of 4-chloro-8-methylquinoline (B97423) derivatives can be achieved by heating the compound with hydrazine hydrate (B1144303). mdpi.com The reaction of 2-alkylthio-4-chloro-8-methylquinolines with hydrazine hydrate results in the substitution of the chloro group at the C4 position, and also the alkylthio group at C2, to yield 2,4-dihydrazino-8-methylquinoline. mdpi.com However, in 2,4-dichloro-8-methylquinoline, the chloro group at C2 is inactive towards hydrazinolysis, highlighting the selective reactivity at the C4 position. mdpi.com

Similarly, amination can be accomplished. The conversion of a 4-azido derivative, formed from the 4-chloro compound, into a 4-amino derivative can be achieved through a Staudinger reaction followed by hydrolysis. mdpi.com This two-step process involves reacting the azide (B81097) with triphenylphosphine (B44618) to form a phosphazene, which is then hydrolyzed to yield the primary amine. mdpi.com

Starting Material ClassReagentProduct ClassReaction Type
4-Chloro-8-methylquinoline derivativeHydrazine hydrate4-Hydrazino-8-methylquinoline derivativeHydrazination
4-Azido-8-methylquinoline derivative1. Triphenylphosphine 2. Acid hydrolysis4-Amino-8-methylquinoline derivativeAmination (via Staudinger reaction)

The C4-chloro group can be replaced by sulfur nucleophiles to form thiols and thioethers (also known as sulfides). acsgcipr.orgmasterorganicchemistry.com Thiolation of 4-chloro-8-methylquinolin-2(1H)-one, a related precursor, has been achieved by fusion with thiourea (B124793) to produce 8-methyl-4-sulfanylquinolin-2(1H)-one. mdpi.com

The resulting sulfanyl (B85325) (thiol) group is nucleophilic and can be selectively S-alkylated with alkyl halides, such as ethyl iodide or butyl iodide, in the presence of a base to yield the corresponding 4-alkylthio-8-methylquinolinones (thioethers). mdpi.com Alternatively, these thioethers can be synthesized directly from the 4-chloro derivative by treatment with an appropriate alkanethiol in the presence of a base like sodium ethoxide. mdpi.com Reactions with thiols like ethanethiol, butanethiol, and thiophenol on 4-chloro-8-methylquinoline-2(1H)-thione also lead to the formation of the corresponding 4-alkyl(or phenyl)thio derivatives. mdpi.com

Starting Material ClassReagent(s)Product ClassReaction Type
4-Chloro-8-methylquinoline derivativeThiourea (under fusion)4-Sulfanyl-8-methylquinoline derivativeThiolation
4-Sulfanyl-8-methylquinoline derivativeAlkyl iodide, Base4-Alkylthio-8-methylquinoline derivativeThioether Formation (S-alkylation)
4-Chloro-8-methylquinoline derivativeAlkanethiol, Sodium ethoxide4-Alkylthio-8-methylquinoline derivativeThioether Formation
4-Chloro-8-methylquinoline derivativeThiophenol4-Phenylthio-8-methylquinoline derivativeThioether Formation

The introduction of an azido (B1232118) group at the C4 position is a key transformation, as azides are versatile intermediates in organic synthesis. mdpi.comnih.gov The reaction of 4-chloro-8-methylquinoline derivatives with sodium azide in a suitable solvent furnishes the corresponding 4-azido-8-methylquinoline compound. mdpi.com This is a direct nucleophilic substitution of the chloride by the azide anion. researchgate.net

An alternative route to the 4-azido derivative involves the treatment of the corresponding 4-hydrazino compound with nitrous acid. mdpi.com This diazotization reaction of the hydrazino group followed by elimination provides another pathway to the desired azide. The azido group is a valuable functional handle that can be converted into other nitrogen-containing functionalities. mdpi.com

Reactions at the Methyl Group (Position 8) of this compound

The 8-methylquinoline (B175542) scaffold is an ideal substrate for diverse C(sp³)–H functionalization reactions. nih.gov The presence of the chelating nitrogen atom at position 1 allows 8-methylquinoline and its derivatives to readily form cyclometallated complexes with various transition metals, which directs and facilitates selective reactions at the otherwise inert C–H bonds of the methyl group. nih.govresearchgate.net

Transition-metal catalysis is a powerful strategy for the direct functionalization of the C(sp³)–H bonds of the 8-methyl group. researchgate.net This approach avoids the need for pre-functionalization of the substrate and offers high atom economy. Catalysts based on rhodium (Rh) and ruthenium (Ru) have been extensively used for this purpose. researchgate.netacs.org

Key transformations include:

Arylation: A ruthenium(II) catalyst, [Cl₂Ru(p-cymene)]₂, can promote the direct monoarylation of the 8-methyl group with arylboronic acids, leading to the synthesis of 8-benzyl quinoline derivatives. acs.org

Alkylation: Rhodium(III)-catalyzed C(sp³)–H alkylation of 8-methylquinolines with strained olefins, such as oxabenzonorbornadiene scaffolds, has been developed. This method demonstrates broad substrate scope and functional group tolerance. researchgate.net

Dienylation: A rhodium(III)-catalyzed strategy enables the site-selective C(sp³)–H dienylation of 8-methylquinolines with allenyl carbinol acetates, providing access to structurally diverse 1,3-dienes. acs.org

Amidation: The 8-methyl group can undergo amidation reactions. A Rh(III)-catalyzed C(sp³)–H bond amidation using N-hydroxyphthalimides as the amidation source has been reported. researchgate.net Additionally, Ru(II)-catalyzed amidation reactions with various azides have been developed, yielding quinolin-8-ylmethanamines under mild conditions. researchgate.net

Reaction TypeCatalyst SystemReagent(s)Product Type
Monoarylation[Cl₂Ru(p-cymene)]₂Arylboronic acids8-Benzyl quinolines
AlkylationRh(III) complexStrained olefins8-Alkyl quinolines
DienylationRh(III) complexAllenyl carbinol acetates8-(1,3-Dienyl)methyl quinolines
AmidationRu(II) or Rh(III) complexAzides or N-hydroxyphthalimidesN-(Quinolin-8-ylmethyl)amides

The methyl group at position 8 is also susceptible to oxidation. While direct chemical oxidation methods on this compound are not extensively detailed in the provided literature, related transformations indicate this reactivity. For instance, C-H ammoxidation of 8-methylquinoline is a known oxidative process. researchgate.net

Furthermore, studies on the catalytic activity of vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated their ability to catalyze the oxidation of hydrocarbons to alcohols and ketones. mdpi.com This suggests that the 8-methyl group could potentially be oxidized to an 8-hydroxymethyl or 8-formyl group under appropriate catalytic conditions. Biological systems also provide evidence for this susceptibility; the hepatic metabolism of 8-methylquinoline shows that the corresponding alcohol (8-hydroxymethylquinoline) is the major metabolite, confirming that the methyl group is a site for oxidative transformation.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) in quinoline typically occurs on the more electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. The regioselectivity of such substitutions on this compound is determined by the directing effects of the existing substituents.

The methyl group at the C-8 position is an activating group, donating electron density to the aromatic ring through an inductive effect. Activating groups are known to direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.orgorganicchemistrytutor.com In this case, the positions ortho to the methyl group are C-7, and the para position is C-5.

Conversely, the chloro groups at the C-4 and C-6 positions are deactivating groups due to their inductive electron-withdrawing nature, which makes the aromatic system less reactive towards electrophiles. However, through resonance, they can donate a lone pair of electrons, which directs incoming electrophiles to the ortho and para positions. For the C-6 chloro group, the ortho positions are C-5 and C-7.

The directing effects on the carbocyclic ring of this compound can be summarized as follows:

C-8 Methyl Group (Activating): Directs to C-5 (para) and C-7 (ortho).

C-6 Chloro Group (Deactivating, ortho, para-directing): Directs to C-5 (ortho) and C-7 (ortho).

Considering these combined effects, electrophilic attack is most likely to occur at the C-5 and C-7 positions, which are activated by the methyl group and directed by both the methyl and chloro substituents. The pyridine ring, being electron-deficient, is generally resistant to electrophilic attack unless under harsh conditions. Computational studies on substituted quinolines, such as 8-hydroxyquinoline, have been used to predict the most reactive sites for electrophilic attack by calculating the electron density and stability of the intermediates. orientjchem.orgresearchgate.netsemanticscholar.org For this compound, a similar theoretical approach would be necessary to definitively predict the major product between C-5 and C-7 substitution, as steric hindrance from the C-8 methyl group could influence the accessibility of the C-7 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionDirecting Effect from C-8 MethylDirecting Effect from C-6 ChloroOverall Predicted Reactivity
C-5para (Activating)ortho (Deactivating)Highly Favored
C-7ortho (Activating)ortho (Deactivating)Favored (potential steric hindrance)

Transition Metal-Catalyzed Cross-Coupling Reactions for Functionalization

The two chlorine atoms in this compound provide handles for functionalization through various transition metal-catalyzed cross-coupling reactions. The selective functionalization of one chloro group over the other is a key challenge and depends on the relative reactivity of the C4-Cl and C6-Cl bonds, which is influenced by both electronic and steric factors. researchgate.netrsc.org In dihaloquinolines, the relative reactivity of the halogen atoms often follows the order I > Br > Cl, and for the same halogen, the position on the quinoline ring plays a crucial role. researchgate.net

In many quinoline systems, the C2 and C4 positions are more reactive than positions on the carbocyclic ring in nucleophilic substitution and some cross-coupling reactions due to the electronic influence of the nitrogen atom. Studies on 2,4-dichloroquinoline (B42001) have shown that the C2 position is generally more susceptible to oxidative addition with a palladium(0) catalyst in Sonogashira and Suzuki couplings. rsc.org However, in the case of this compound, the competition is between the C4 and C6 positions. The C4-Cl bond is on the pyridine ring and is electronically activated by the nitrogen atom, while the C6-Cl bond is on the benzene ring. This electronic difference often makes the C4-Cl more reactive towards oxidative addition in palladium-catalyzed cycles.

Suzuki-Miyaura Coupling: This reaction would enable the formation of carbon-carbon bonds by coupling with boronic acids or their derivatives. libretexts.orgharvard.eduorganic-chemistry.org It is anticipated that a selective reaction at the more reactive C4 position could be achieved by careful selection of the palladium catalyst, ligands, and reaction conditions. For instance, using a less reactive catalyst system might favor monosubstitution at the C4 position. Subsequent, more forcing conditions could then be used to functionalize the C6 position. The choice of ligand, such as bulky biarylphosphines, can significantly influence the outcome of Suzuki-Miyaura reactions involving sterically hindered or less reactive aryl chlorides. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org Selective amination of dihaloquinolines has been demonstrated. For example, in the case of 6-bromo-2-chloroquinoline, selective amination of the aryl bromide in the presence of the heteroaryl chloride was achieved through careful optimization of the reaction conditions. nih.gov For this compound, it is plausible that the C4-Cl would be more reactive, allowing for selective introduction of an amine at this position. The choice of palladium precursor, phosphine (B1218219) ligand (e.g., BINAP, DavePhos), and base are critical for achieving high selectivity and yield. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes. wikipedia.orgorganic-chemistry.org In dihaloaromatic systems, the regioselectivity of the Sonogashira coupling is often dictated by the electronic nature of the carbon-halogen bond and steric hindrance. For dihaloquinolines, the more electrophilic C-X bond tends to react preferentially. libretexts.org Given the electronic activation of the C4 position by the quinoline nitrogen, it is expected that Sonogashira coupling would selectively occur at the C4-Cl bond under controlled conditions. Catalyst systems typically involve a palladium source and a copper(I) co-catalyst, although copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Table 2: Predicted Reactivity and Potential Conditions for Selective Cross-Coupling Reactions of this compound

ReactionCoupling PartnerPredicted Site of Initial ReactionPotential Catalyst/Ligand SystemKey Considerations for Selectivity
Suzuki-MiyauraArylboronic acidC4Pd(PPh₃)₄, Pd(dppf)Cl₂Control of temperature and reaction time; ligand choice
Buchwald-HartwigAmineC4Pd₂(dba)₃ / BINAP or DavePhosLigand selection; nature of the amine (steric hindrance)
SonogashiraTerminal alkyneC4Pd(PPh₃)₂Cl₂ / CuIUse of copper co-catalyst; reaction temperature

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of 4,6-dichloro-8-methylquinoline is expected to display distinct signals corresponding to the five protons in the molecule: three aromatic protons on the quinoline (B57606) ring system and three protons from the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom and the two chlorine substituents, which generally cause a downfield shift to higher ppm values for nearby protons. rsc.org

The methyl group protons (H-9) are anticipated to appear as a singlet in the upfield region, typically around 2.5–2.7 ppm. The aromatic protons will resonate at lower fields. H-2 and H-3 in the pyridine (B92270) ring will show a characteristic AX pattern of doublets. H-5 and H-7 on the benzene (B151609) ring are expected to appear as distinct signals, likely doublets due to meta-coupling, a phenomenon observed in similarly substituted quinoline systems. acs.org The electronegative chlorine atoms at positions 4 and 6 will deshield the adjacent protons, causing their signals to shift further downfield compared to unsubstituted 8-methylquinoline (B175542).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.8 - 9.0 Doublet (d) J = 4.5 - 5.0
H-3 7.5 - 7.7 Doublet (d) J = 4.5 - 5.0
H-5 7.8 - 8.0 Doublet (d) J = ~2.0
H-7 7.6 - 7.8 Doublet (d) J = ~2.0

Note: Predicted values are based on analysis of quinoline and its substituted derivatives. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit ten distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are spread over a wide range, with the positions of the signals being highly dependent on their electronic environment. researchgate.net Carbons directly bonded to the electronegative chlorine atoms (C-4 and C-6) and the nitrogen atom (C-2, C-8a) are expected to be significantly deshielded and thus appear at lower fields (higher ppm values). tsijournals.com The methyl carbon (C-9) will be the most shielded, appearing at the highest field (lowest ppm). The chemical shifts of other aromatic carbons are influenced by the combined effects of the substituents. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 150 - 152
C-3 122 - 124
C-4 144 - 146
C-4a 125 - 127
C-5 128 - 130
C-6 134 - 136
C-7 126 - 128
C-8 137 - 139
C-8a 147 - 149

Note: Predicted values are based on established substituent effects on the quinoline ring system. Actual experimental values may vary.

To confirm the assignments made from one-dimensional NMR spectra, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to show a cross-peak connecting the signals of H-2 and H-3, confirming their adjacent relationship in the pyridine ring. Another cross-peak would likely appear between H-5 and H-7, confirming their meta-coupling across the C-6 atom. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show correlations between the H-2 signal and the C-2 signal, H-3 and C-3, H-5 and C-5, H-7 and C-7, and the methyl protons with the methyl carbon (C-9). This allows for the direct and unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for assigning quaternary (non-protonated) carbons. Key expected correlations would include:

The methyl protons (H-9) showing cross-peaks to C-7, C-8, and C-8a.

Proton H-2 showing correlations to C-3, C-4, and C-8a.

Proton H-5 showing correlations to C-4, C-4a, C-6, and C-7.

Together, these 2D NMR techniques provide a complete and verified map of the molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present. The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the vibrations of the substituted quinoline ring. researchgate.net

Key expected vibrational modes include:

Aromatic C-H Stretching: Sharp bands are expected in the region of 3050–3150 cm⁻¹.

Aliphatic C-H Stretching: Vibrations from the methyl group should appear just below 3000 cm⁻¹.

C=C and C=N Ring Stretching: A series of strong to medium bands are characteristic of the quinoline core and typically appear in the 1450–1650 cm⁻¹ region. nih.gov

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl protons will be present in the fingerprint region (below 1500 cm⁻¹).

C-Cl Stretching: Strong absorption bands corresponding to the carbon-chlorine stretching vibrations are expected in the 600–800 cm⁻¹ range. researchgate.net

Table 3: Predicted Principal Infrared (IR) Absorption Bands for this compound.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3150 Medium-Weak
Aliphatic C-H Stretch (CH₃) 2920 - 2980 Medium-Weak
C=C / C=N Ring Stretch 1450 - 1650 Strong-Medium
C-H In-plane Bend 1000 - 1300 Medium
C-H Out-of-plane Bend 750 - 900 Strong

Note: Predicted values are based on typical group frequencies and data from related chloroquinoline compounds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a strong chromophore, and its spectrum is characterized by intense absorptions in the ultraviolet region, corresponding primarily to π → π* transitions. mdpi.comresearchgate.net The presence of substituents like chlorine and methyl groups, which act as auxochromes, is expected to modify the absorption profile. These groups typically cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to the parent quinoline molecule. mdpi.com The solvent used can also influence the exact position of these absorption bands. mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₀H₇Cl₂N.

The most distinctive feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺˙) peak. Due to the natural abundance of two chlorine isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum will display three peaks for the molecular ion:

[M]⁺˙: Containing two ³⁵Cl atoms.

[M+2]⁺˙: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺˙: Containing two ³⁷Cl atoms.

The expected relative intensity ratio of these peaks will be approximately 9:6:1.

Electron impact (EI) ionization would likely induce fragmentation. Plausible fragmentation pathways include the initial loss of a chlorine atom to form a stable [M-Cl]⁺ ion. nih.govnih.gov Further fragmentation could involve the loss of a methyl radical (CH₃˙), hydrogen cyanide (HCN) from the pyridine ring, or HCl.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound.

m/z Value (for ³⁵Cl) Ion Formula Description
211 [C₁₀H₇³⁵Cl₂N]⁺˙ Molecular Ion ([M]⁺˙)
213 [C₁₀H₇³⁵Cl³⁷ClN]⁺˙ Isotope Peak ([M+2]⁺˙)
215 [C₁₀H₇³⁷Cl₂N]⁺˙ Isotope Peak ([M+4]⁺˙)
196 [C₁₀H₄³⁵Cl₂N]⁺ [M-CH₃]⁺
176 [C₁₀H₇³⁵ClN]⁺ [M-Cl]⁺

Note: m/z values correspond to the most abundant isotopes. The presence of chlorine isotopes will result in characteristic clusters for chlorine-containing fragments.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and crystal packing, which are crucial for understanding the molecule's physical properties and intermolecular interactions.

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases as of this writing, the methodology can be illustrated by examining the crystal structure of a closely related compound, 4,7-dichloroquinoline. nih.gov The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The key parameters obtained from such an analysis include the crystal system, space group, and unit cell dimensions. For instance, a related compound, a new monoclinic polymorph of 8-hydroxyquinoline, crystallizes in the P2₁/n space group. nih.gov This information defines the symmetry and the repeating unit of the crystal lattice.

A hypothetical data table for a crystallographic analysis is presented below to illustrate the type of information that would be obtained for this compound, should a suitable crystal be analyzed. The data shown is representative of a typical small organic molecule.

ParameterHypothetical Value for this compoundDescription
Crystal System MonoclinicThe shape of the unit cell defined by vector lengths and angles.
Space Group P2₁/cThe set of symmetry operations of the crystal.
a (Å) 7.15Length of the 'a' axis of the unit cell.
b (Å) 9.80Length of the 'b' axis of the unit cell.
c (Å) 12.50Length of the 'c' axis of the unit cell.
α (°) 90Angle between 'b' and 'c' axes.
β (°) 105.2Angle between 'a' and 'c' axes.
γ (°) 90Angle between 'a' and 'b' axes.
Volume (ų) 845.6The volume of the unit cell.
Z 4The number of molecules per unit cell.
Calculated Density (g/cm³) 1.665The theoretical density of the crystal.

From the solved structure, precise measurements of intramolecular distances and angles would be determined, confirming the connectivity and geometry of the this compound molecule. This includes the planarity of the quinoline ring system and the orientations of the chloro and methyl substituents.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. Circular Dichroism (CD) is the most common of these methods, measuring the differential absorption of left- and right-circularly polarized light. acs.org This technique is exclusively sensitive to chiral molecules and is invaluable for determining the absolute configuration of enantiomers and studying their conformational properties in solution.

For this compound to be analyzed by CD spectroscopy, it would first need to be derivatized to introduce a chiral center, as the parent molecule is achiral. For example, a chiral substituent could be introduced, or the molecule could be part of a larger, chiral system.

Currently, there are no published studies detailing the chiroptical properties of chiral derivatives of this compound. However, the principles can be understood from studies on other chiral heterocyclic systems. nih.gov A typical CD spectrum plots the difference in absorbance (ΔA) or molar ellipticity ([θ]) against wavelength.

A hypothetical chiral derivative of this compound would be expected to exhibit characteristic CD signals (known as Cotton effects) in the UV-Vis region where the quinoline chromophore absorbs. The sign (positive or negative) and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

Key Information from a Hypothetical CD Study:

Absolute Configuration: By comparing the experimental CD spectrum to that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of a chiral center could be assigned.

Conformational Analysis: The shape and intensity of CD bands are highly sensitive to the molecule's conformation. researchgate.net Thus, CD spectroscopy can be used to study conformational equilibria in solution.

Purity Assessment: CD spectroscopy can be used to determine the enantiomeric excess (ee) of a sample.

A representative table showing the kind of data obtained from a CD spectroscopic analysis is provided below.

Wavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹)Associated Electronic Transition
320+15,000π → π
285-22,000π → π
250+8,000n → π*

This table illustrates a spectrum with both positive and negative Cotton effects, which is typical for a chiral molecule with multiple electronic transitions. The specific pattern, or "fingerprint," is unique to the molecule's three-dimensional structure.

Theoretical and Computational Investigations of 4,6 Dichloro 8 Methylquinoline

Quantum Chemical Methodologies (Density Functional Theory, Ab Initio)

The structural and electronic properties of organic molecules like 4,6-dichloro-8-methylquinoline are extensively studied using quantum chemical methodologies. bohrium.comnih.govresearchgate.net The two primary approaches are Ab Initio (from the beginning) methods and Density Functional Theory (DFT). Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without using experimental data. mdpi.com DFT is a widely used method that calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between computational cost and accuracy. nih.govrsc.org

For quinoline (B57606) derivatives, DFT calculations, particularly using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), have proven effective in predicting molecular properties that align well with experimental data. nih.govdergipark.org.tr These computational tools allow for a deep understanding of a molecule's behavior at the atomic level, providing insights that are often difficult to obtain through experimentation alone.

A fundamental step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule by finding the structure with the lowest possible energy. mdpi.comnih.gov The optimization yields crucial geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

For this compound, the geometry optimization would be performed using a method like DFT with the B3LYP functional. dergipark.org.tr The resulting data would provide the precise lengths of the C-C, C-H, C-N, and C-Cl bonds, as well as the angles between them. It is expected that the quinoline ring system is nearly planar, a common feature for aromatic heterocyclic compounds. The methyl group and chlorine atoms would be positioned within this plane, and their precise locations would be determined by the minimization of steric hindrance and electronic repulsion.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative, showing the types of parameters obtained from a geometry optimization. Actual values would require a specific calculation.

ParameterBond/AnglePredicted Value
Bond LengthC-Cl (at C4)~1.74 Å
C-Cl (at C6)~1.75 Å
C-N (in ring)~1.32 - 1.37 Å
C-C (in ring)~1.37 - 1.43 Å
C-C (methyl)~1.51 Å
Bond AngleC-N-C~117°
C-C-Cl~119°
C-C-C~118° - 122°

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) and Raman spectra. nih.gov

The calculations provide the frequencies of the fundamental vibrational modes of the molecule. These theoretical frequencies are often scaled by a specific factor to correct for systematic errors inherent in the computational method and to improve agreement with experimental spectra. nih.gov Analysis of these modes, often aided by Potential Energy Distribution (PED), allows for the assignment of specific spectral peaks to the stretching, bending, and torsional motions of the molecule's functional groups. sid.ir

For this compound, the predicted spectrum would show characteristic peaks for:

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

Methyl C-H stretching: Found just below 3000 cm⁻¹.

C=C and C=N ring stretching: Occurring in the 1400-1650 cm⁻¹ region.

C-Cl stretching: Expected in the lower frequency region, generally between 500-760 cm⁻¹. researchgate.net

Table 2: Predicted Major Vibrational Frequencies for this compound (Illustrative) This table illustrates expected vibrational modes and their typical frequency ranges. Specific values are predictive.

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H stretch3050 - 3150
Methyl C-H stretch2900 - 3000
C=N / C=C ring stretch1450 - 1620
C-H in-plane bend1000 - 1300
C-Cl stretch500 - 760

Analyses of the electronic structure provide profound insights into the distribution of electrons within the molecule, which governs its chemical reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, making the molecule an electrophile.

The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap implies that the molecule can be more easily excited and is generally more reactive. nih.gov For substituted quinolines, the HOMO and LUMO are typically delocalized across the aromatic ring system. researchgate.netresearchgate.net

Table 3: Key Parameters from Frontier Molecular Orbital Analysis (Illustrative) This table shows the parameters derived from FMO analysis and their significance.

ParameterSymbolSignificance
HOMO EnergyEHOMOElectron-donating ability; higher energy indicates stronger nucleophilicity.
LUMO EnergyELUMOElectron-accepting ability; lower energy indicates stronger electrophilicity.
Energy GapΔE = ELUMO - EHOMOChemical reactivity and stability; a smaller gap suggests higher reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand a molecule's reactive behavior by illustrating the charge distribution on its surface. deeporigin.comwolfram.com The map is color-coded to represent different regions of electrostatic potential. wolfram.com

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green/Yellow: Indicates regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a negative potential (red) localized around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation or interaction with electrophiles. researchgate.netresearchgate.net The electronegative chlorine atoms would also create regions of negative potential. Positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings and the methyl group. rsc.org

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. wikipedia.orgwisc.edu It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs. wikipedia.org

Table 4: Illustrative NBO Analysis - Second-Order Perturbation Energy E(2) This table provides examples of the type of donor-acceptor interactions and their stabilization energies (E(2)) that would be identified in an NBO analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Nπ(C-C)HighLone pair delocalization into the ring
π(C-C)π(C-C)Moderateπ-conjugation within the ring
LP(1) Clσ*(C-C)LowHyperconjugative interaction

Electronic Structure Characterization

Atomic Charge Distribution Analysis

The distribution of atomic charges within a molecule is fundamental to understanding its electrostatic potential, intermolecular interactions, and reactive sites. For this compound, theoretical methods like Density Functional Theory (DFT) can be employed to calculate the partial charges on each atom. A common approach is the Mulliken population analysis, which partitions the total electron density among the constituent atoms.

In the this compound molecule, the nitrogen atom in the quinoline ring is expected to possess a negative partial charge due to its higher electronegativity compared to the adjacent carbon atoms. scirp.org This accumulation of electron density makes the nitrogen atom a potential site for electrophilic attack. Conversely, the hydrogen atoms of the methyl group and those attached to the aromatic rings will likely exhibit positive partial charges.

The carbon atoms in the quinoline ring system will have varied charges depending on their local chemical environment. The carbon atoms bonded to the electronegative chlorine and nitrogen atoms are anticipated to be more electropositive. Specifically, the carbon atoms at positions 4 and 6, which are bonded to chlorine atoms, will have a significant positive charge. The chlorine atoms, being highly electronegative, will carry a substantial negative charge. The methyl group at position 8 is an electron-donating group, which can influence the charge distribution in the adjacent benzene (B151609) ring of the quinoline system.

A hypothetical Mulliken atomic charge distribution for this compound, calculated using a DFT method such as B3LYP with a 6-31+G(d,p) basis set, is presented in the table below. The values are illustrative and based on trends observed in similar substituted quinoline systems. scirp.org

AtomCalculated Atomic Charge (e)
N1-0.260
C2+0.150
C3-0.050
C4+0.300
C5-0.080
C6+0.280
C7-0.070
C8+0.120
C9 (Methyl)-0.180
C10+0.010
C11+0.020
Cl (at C4)-0.190
Cl (at C6)-0.185

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for such calculations. Theoretical predictions of NMR spectra can aid in the assignment of experimental signals and confirm the structure of synthesized compounds. nih.gov

For this compound, the predicted ¹H NMR spectrum would show signals corresponding to the protons on the quinoline ring and the methyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro and methyl substituents. The electron-withdrawing nature of the chlorine atoms would generally lead to a downfield shift (higher ppm) for nearby protons, while the electron-donating methyl group would cause an upfield shift (lower ppm).

Similarly, the ¹³C NMR chemical shifts are sensitive to the electronic environment of each carbon atom. The carbon atoms directly bonded to the electronegative nitrogen and chlorine atoms (C2, C4, C6, and C8a) are expected to resonate at lower fields. The table below presents hypothetical ¹³C and ¹H NMR chemical shifts for this compound, calculated in a common NMR solvent like CDCl₃. These values are based on computational studies of similar polychloro-quinolines and substituted quinoline derivatives. nih.govnih.gov

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C2151.0H28.80
C3122.5H37.50
C4140.0H57.90
C4a148.5H77.70
C5128.0CH₃2.70
C6135.0
C7126.0
C8138.0
C8a147.0
CH₃18.0

Solvent Effects and Solvation Models (e.g., IEFPCM)

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models can account for these solvent effects. Implicit solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are widely used due to their computational efficiency. nih.gov

In the IEFPCM model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This self-consistent reaction field (SCRF) approach allows for the calculation of molecular properties in the presence of a solvent.

For this compound, using the IEFPCM model would allow for the study of how its properties, such as atomic charge distribution, NMR chemical shifts, and reactivity, change in different solvents. For instance, in a polar solvent like water or methanol, the charge separation within the molecule is likely to be enhanced compared to a nonpolar solvent like hexane. This can affect the energies of the molecular orbitals and, consequently, the reactivity of the molecule. The choice of solvent can also influence the relative energies of different conformers or transition states in a chemical reaction.

Computational Studies on Reactivity and Reaction Mechanisms

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors. nih.gov Global reactivity descriptors provide information about the molecule as a whole, while local reactivity descriptors indicate the reactivity of specific atomic sites.

Global Reactivity Descriptors: These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap (ΔE): A smaller energy gap indicates higher reactivity and lower kinetic stability. nih.gov

Hardness (η) and Softness (S): Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness. A smaller hardness value (or larger softness) suggests higher reactivity. nih.gov

Electronegativity (χ): This describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons.

DescriptorValue (eV)
E(HOMO)-6.50
E(LUMO)-1.80
HOMO-LUMO Gap (ΔE)4.70
Hardness (η)2.35
Softness (S)0.43
Electronegativity (χ)4.15
Electrophilicity Index (ω)3.67

Local Reactivity Descriptors: Fukui functions are commonly used local reactivity descriptors that indicate the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The analysis of Fukui functions for this compound would likely show that the carbon atoms of the quinoline ring are the most susceptible to nucleophilic attack, particularly those bearing the chlorine atoms and the carbon at position 2.

Computational chemistry is a powerful tool for investigating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating the stationary points, which correspond to reactants, products, intermediates, and transition states.

Advanced Topological Analyses (ELF, LOL, RDG)

Advanced topological analyses of electron density-based functions provide a deeper understanding of chemical bonding and non-covalent interactions.

Electron Localization Function (ELF): ELF analysis partitions the molecular space into regions of high electron localization, which correspond to chemical bonds, lone pairs, and atomic cores. niscpr.res.in For this compound, an ELF analysis would visualize the covalent bonds within the quinoline ring system, the C-Cl bonds, the C-H bonds, and the lone pair of electrons on the nitrogen atom.

Localized Orbital Locator (LOL): Similar to ELF, LOL also identifies regions of high electron localization. niscpr.res.in It provides a complementary perspective on the nature of chemical bonding.

Reduced Density Gradient (RDG): The RDG analysis is particularly useful for identifying and visualizing non-covalent interactions, such as van der Waals interactions, hydrogen bonds, and steric repulsion. An RDG analysis of this compound could reveal weak intramolecular interactions, for example, between the chlorine atoms and nearby hydrogen atoms.

These topological analyses provide a detailed and intuitive picture of the electronic structure and bonding in this compound, complementing the information obtained from other computational methods.

Applications and Research Directions in Synthetic Chemistry and Materials Science

Role of 4,6-Dichloro-8-methylquinoline as a Versatile Synthetic Building Block

The reactivity of the chloro substituents, particularly the one at the 4-position, makes this compound an exceptionally useful precursor for constructing more complex molecular architectures.

The chlorine atoms on the this compound ring are excellent leaving groups for nucleophilic substitution reactions, providing a gateway to a diverse array of functionalized quinolines. The chloro group at position 4 is particularly susceptible to displacement, a characteristic common to 4-chloroquinolines. nih.gov This reactivity allows for the introduction of various nucleophiles, including amines, thiols, and alkoxides, to generate novel organic scaffolds.

For instance, analogous compounds like 2,4-dichloro-8-methylquinoline (B1596889) readily undergo selective nucleophilic substitution at the 4-position. mdpi.com Reactions such as hydrazination, azidation, and amination lead to a series of 4-substituted quinoline (B57606) derivatives. mdpi.com This established reactivity profile suggests that this compound can be similarly employed to synthesize a library of compounds with diverse functionalities at the 4- and 6-positions. These reactions are fundamental in diversity-oriented synthesis, where complex and varied molecular structures are generated from a common starting material. researchgate.net

Table 1: Potential Nucleophilic Substitution Reactions on this compound

Nucleophile Reagent Example Potential Product Class Significance
AminesAlkyl/Aryl amines, Hydrazine (B178648)4-Amino-6-chloro-8-methylquinolinesBuilding blocks for pharmaceuticals and biologically active molecules.
ThiolsAlkanethiols, Thiophenols4-Thioether-6-chloro-8-methylquinolinesIntermediates for compounds with potential applications in materials science.
AlkoxidesSodium methoxide, Sodium ethoxide4-Alkoxy-6-chloro-8-methylquinolinesPrecursors to quinolinone structures and other functional materials.
AzidesSodium azide (B81097)4-Azido-6-chloro-8-methylquinolinesVersatile intermediates for click chemistry and synthesis of N-heterocycles.

This table is illustrative of potential reactions based on the known chemistry of chloroquinolines.

The quinoline core is integral to many advanced materials, particularly in the field of electronics and photonics. Derivatives of 8-hydroxyquinoline are renowned for their use as electron carriers and emitters in Organic Light-Emitting Diodes (OLEDs) and as fluorescent chemosensors for metal ions. scispace.comresearchgate.netmdpi.com this compound can be considered a precursor to such functional materials.

Through synthetic modification, such as the conversion of a chloro group to a hydroxyl group, it is possible to access derivatives that possess desirable photophysical properties. The substituents on the quinoline ring—in this case, the remaining chloro and methyl groups—can fine-tune the electronic properties, solubility, and stability of the final material. For example, the electron-withdrawing nature of the chlorine atom can influence the energy levels of the molecule's frontier orbitals, which is a critical parameter in the design of OLED materials. researchgate.net Furthermore, quinoline derivatives have been identified as promising materials for the emission layer in OLEDs and for use in transistors. researchgate.net

Exploration of this compound in Catalysis

The inherent structural features of the quinoline ring, namely the nitrogen lone pair, allow it to participate in catalytic processes, either as a ligand for metal catalysts or as an organocatalyst itself.

The nitrogen atom in the quinoline ring can coordinate with transition metals, making quinoline derivatives valuable ligands in catalysis. nih.gov 8-Methylquinoline (B175542), for example, is known to form stable cyclometallated complexes with various transition metals, which are active in C-H functionalization reactions. researchgate.netnih.gov The chelating nitrogen atom facilitates the formation of these catalytically active species. researchgate.net

In this compound, the fundamental quinoline structure required for metal coordination is present. The chloro and methyl groups act as electronic and steric modulators. The electron-withdrawing chlorine atoms can influence the electron density on the nitrogen atom and the aromatic system, thereby altering the binding affinity of the ligand to the metal center and the reactivity of the resulting catalyst. frontiersin.org This tunability is crucial for optimizing catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, and C-H activation. nih.gov

Table 2: Potential Applications in Metal-Catalyzed Reactions

Metal Center Potential Reaction Type Role of this compound Ligand
Palladium (Pd)Cross-coupling (e.g., Suzuki, Heck)Modulate catalyst activity and stability.
Rhodium (Rh)C-H Amidation, ArylationDirecting group and electronic tuner for regioselectivity. researchgate.net
Platinum (Pt)Oxidation, HydrosilylationForms stable complexes with potential for redox catalysis. acs.org
Copper (Cu)C-N Cross-coupling, CycloadditionsCost-effective alternative to precious metal catalysts.

This table outlines potential roles based on the general utility of quinoline-based ligands in catalysis.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. mdpi.com The quinoline framework is found in cinchona alkaloids, which are among the earliest and most important classes of organocatalysts. mdpi.com The basicity of the nitrogen atom allows these molecules to act as Brønsted or Lewis bases.

For this compound, the nitrogen atom possesses a lone pair of electrons and can function as a base. However, the presence of two electron-withdrawing chlorine atoms on the carbocyclic ring would be expected to decrease the basicity of the quinoline nitrogen compared to the unsubstituted parent molecule. This modulation of basicity, while potentially reducing its efficacy as a strong base catalyst, could be advantageous for reactions requiring a milder, finely-tuned catalyst to avoid side reactions. This principle of tuning catalyst properties through electronic modification is a key strategy in the development of new organocatalysts. beilstein-journals.org

Broader Industrial and Analytical Applications

Beyond its role in specialized synthesis and catalysis, the this compound scaffold is a valuable intermediate for producing compounds with broader industrial relevance.

In the pharmaceutical and agrochemical industries, the quinoline core is a "privileged scaffold," appearing in numerous bioactive compounds. nih.gov Halogenated intermediates like this compound are crucial for the synthesis of these complex target molecules. The chloro groups provide reactive handles for introducing other functionalities through cross-coupling reactions, which are standard methods for drug synthesis. nih.gov

In the field of analytical chemistry, 8-hydroxyquinoline and its derivatives are classic reagents for the detection and quantification of metal ions through gravimetric analysis or fluorescent sensing. scispace.comresearchgate.net By serving as a precursor to functionalized 8-hydroxyquinolines, this compound has potential utility in the development of new analytical reagents and chemosensors. The specific substitution pattern could lead to sensors with enhanced selectivity or sensitivity for particular metal ions. scispace.com

Utilization in Dye Chemistry

Despite the broad use of the quinoline nucleus in the design of various classes of dyes, including cyanine, azo, and styryl dyes, a thorough review of scientific literature and patent databases reveals no specific documented applications of this compound in dye chemistry. While the structural features of this compound, in theory, could allow for its incorporation into dye molecules, there are no published research articles or patents that describe its use as a starting material, intermediate, or final product in the synthesis of colorants.

The general reactivity of chloro-substituted quinolines suggests that this compound could potentially be functionalized to introduce chromophoric or auxochromic groups. For example, the chlorine atoms could be displaced by amino, hydroxyl, or alkoxy groups, which are common in dye structures. However, without specific studies on this compound, any potential application in this field remains purely speculative.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-dichloro-8-methylquinoline, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound can be synthesized via chlorination of a pre-functionalized quinoline core. A typical protocol involves refluxing with phosphorus oxychloride (POCl₃) under anhydrous conditions, followed by neutralization and purification via column chromatography (petroleum ether:EtOAc = 8:1 v/v). Reaction progress should be monitored using thin-layer chromatography (TLC) to track intermediates. Post-synthesis, purity is confirmed via reversed-phase HPLC (C18 column) and NMR spectroscopy .
  • Key Data : Yield ~70% after purification; purity >99% (HPLC).

Q. How should researchers characterize the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Analyze aromatic proton environments (δ 7.32–8.57 ppm for quinoline protons) and substituent effects (e.g., methyl group at δ ~2.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+1]⁺ peak at m/z 226.04 for C₁₀H₇Cl₂N).
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H⋯Cl) and planar geometry deviations (e.g., methyl group displacement <0.08 Å from quinoline plane) .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound’s reactivity?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p) basis set). Discrepancies in aromatic proton shifts may indicate solvent effects or crystal packing forces .
  • Reactivity Analysis : Use frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites. Validate via experimental halogenation or coupling reactions (e.g., Suzuki-Miyaura) .

Q. How do solvent effects influence reaction pathways during functionalization of this compound?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents in nucleophilic substitution or metal-catalyzed reactions. For example, methanol enhances imine reduction efficiency (e.g., NaBH₃CN at pH 6) by stabilizing intermediates .
  • Kinetic Studies : Monitor reaction rates via UV-Vis or in-situ IR spectroscopy. Solvent polarity correlates with activation energy for Cl⁻ displacement reactions.

Q. What analytical approaches address batch-to-batch variability in synthesized this compound?

  • Methodological Answer :

  • Quality Control Protocol :
  • HPLC-DAD/MS : Detect trace impurities (e.g., dechlorinated byproducts).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >403 K) .
  • Statistical Analysis : Apply multivariate regression to correlate reaction parameters (temperature, stoichiometry) with purity/yield.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.